Dosper

Description

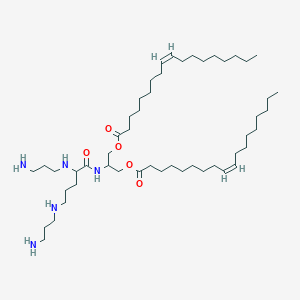

Dosper (1,3-Di-Oleoyloxy-2-(6-Carboxy-spermyl)-propylamid) is a cationic lipid-based transfection reagent widely used as a non-viral vector for gene delivery . Its structure features oleoyl chains and a spermine-derived headgroup, enabling efficient DNA complexation and cellular uptake. This compound has been validated in diverse applications, including:

- Vascular endothelial cell transfection: Demonstrated superior transfection efficiency compared to Lipofectin and Lipofectamine in human umbilical vein endothelial cells (HUVECs) .

- Nasal mucosal immunization: Enhanced immune response in DNA vaccine delivery via nasal routes in rats .

- Brain-targeted gene delivery: Facilitated crossing of the brain-ventricular barrier in SD rats when used in immunoliposomes .

- In vitro cancer research: Utilized in hepatoma (Huh7) and prostate cancer (PC3) cell lines for plasmid delivery .

This compound’s versatility stems from its ability to form stable complexes with nucleic acids while minimizing cytotoxicity, making it a preferred choice in translational research .

Properties

Molecular Formula |

C50H97N5O5 |

|---|---|

Molecular Weight |

848.3 g/mol |

IUPAC Name |

[2-[2,5-bis(3-aminopropylamino)pentanoylamino]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C50H97N5O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)59-44-46(55-50(58)47(54-43-35-40-52)36-33-41-53-42-34-39-51)45-60-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,46-47,53-54H,3-16,21-45,51-52H2,1-2H3,(H,55,58)/b19-17-,20-18- |

InChI Key |

ZBZZCPZWMAUTSW-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(NC(=O)C(NCCCN)CCCNCCCN)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)NC(=O)C(CCCNCCCN)NCCCN |

Origin of Product |

United States |

Preparation Methods

The key component of DOSPER is 5-carboxyspermine, which forms the polyamine head-group carrying four positive charges . The synthesis of Boc-protected 5-carboxyspermine involves cyanoethylation and direct catalytic reduction of nitriles using nickel (II) chloride, sodium borohydride, and di-tert-butyl dicarbonate (BOC2O) in a one-pot two-reaction process . This method is efficient and convenient, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

DOSPER undergoes various chemical reactions, primarily focusing on its interaction with nucleic acids. It forms lipoplexes, which are complexes of cationic lipids and DNA, facilitating gene transfer . The major reactions include:

Complexation: this compound forms complexes with DNA through electrostatic interactions.

Transfection: The lipoplexes are taken up by cells, where the DNA is released and expressed.

Stability: This compound is stable in the presence of serum, which is crucial for its effectiveness in vivo.

Scientific Research Applications

DOSPER is extensively used in scientific research, particularly in the fields of gene therapy, molecular biology, and biotechnology. Its applications include:

Gene Therapy: This compound is used to deliver therapeutic genes to target cells, offering a potential treatment for genetic disorders.

Molecular Biology: It is employed in transfection studies to introduce foreign DNA into cells for research purposes.

Biotechnology: This compound is used in the development of DNA vaccines and other therapeutic applications.

Mechanism of Action

. These complexes are taken up by cells through endocytosis. Once inside the cell, the DNA is released from the lipoplex and transported to the nucleus, where it can be transcribed and translated into proteins. The polyamine head-group of DOSPER plays a crucial role in stabilizing the complex and facilitating its uptake by cells .

Comparison with Similar Compounds

Table 1: Transfection Efficiency Comparison

- Key Insight : this compound outperforms Lipofectamine and Lipofectin in endothelial cells but shows lower efficiency in immune cells like Jurkat .

Cytotoxicity Profile

- This compound : Minimal cytotoxicity observed in vascular smooth muscle cells (VSMCs) and HUVECs, even at high concentrations .

- Lipofectamine 2000 : Higher cytotoxicity reported in Huh7 cells compared to PEI-coated this compound formulations .

- PEI-Dosper hybrids : Combining low-molecular-weight PEI with this compound reduces cytotoxicity while enhancing transfection .

Synergistic Effects

This compound’s synergy with polyethylenimine (PEI) is well-documented:

- Mechanism : PEI improves lysosomal escape, while this compound enhances cellular uptake .

- Applications : This combination achieved 70% transfection efficiency in rabbit smooth muscle cells, surpassing Lipofectamine or DOTAP alone .

Data Tables

Table 2: Functional Comparison of Cationic Lipids

| Parameter | This compound | Lipofectamine | DOTAP |

|---|---|---|---|

| Optimal Cell Type | Endothelial, neural | Broad-spectrum | In vitro models |

| Cytotoxicity | Low | Moderate | Low |

| Synergistic Agents | PEI | PEI | PEI, cholesterol |

| Key Advantage | High specificity | Versatility | Cost-effectiveness |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.